2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione is a complex organic compound with significant interest in chemical and pharmaceutical research. This compound features a unique spirocyclic structure that contributes to its chemical properties and potential applications. It is classified under spirocyclic compounds and is notable for its sulfur and nitrogen functionalities.
The compound's IUPAC name is 2-thia-7-azaspiro[4.5]decane 2,2-dione hydrochloride, with a molecular formula of and a molecular weight of approximately 225.74 g/mol. It is cataloged under several identifiers, including the CAS number 1909306-48-4 and the PubChem CID 121552800. The compound is primarily sourced from chemical suppliers specializing in life sciences and organic chemistry .
The synthesis of 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione typically involves multi-step synthetic routes that begin with readily available precursors. Key steps include:
Common reagents used in the synthesis include sulfur-containing compounds, nitrogen sources, and oxidizing agents. Reaction conditions often require controlled temperatures and pH levels to ensure high purity and yield of the final product .
The molecular structure of 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione features a spirocyclic arrangement where a sulfur atom is integrated into the ring system alongside nitrogen atoms. The structural formula can be represented using SMILES notation as C1CC2(CCS(=O)(=O)C2)CNC1.Cl, indicating the presence of various functional groups including diones and sulfonyl groups.
The compound has a melting point that varies based on purity but generally remains stable at room temperature when stored properly .
2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are meticulously controlled to achieve desired transformations while minimizing side reactions .
The mechanism of action for 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione involves its interaction with biological systems at a molecular level, potentially influencing enzymatic pathways or receptor interactions due to its unique structure. Detailed studies are required to elucidate specific pathways and interactions with biological targets .
The compound appears as a white to off-white powder, stable at room temperature under proper storage conditions. Its solubility varies depending on the solvent used.
Key chemical properties include:
Due to its unique structural features, 2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione has potential applications in:
Research continues to explore these applications further, emphasizing the compound's versatility in scientific exploration .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: